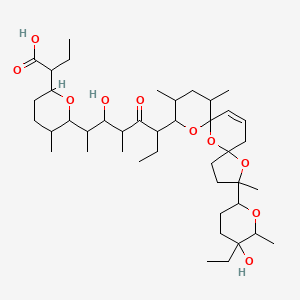

20-Deoxysalinomycin

Description

Structure

2D Structure

Properties

CAS No. |

64003-50-5 |

|---|---|

Molecular Formula |

C42H70O10 |

Molecular Weight |

735.0 g/mol |

IUPAC Name |

2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoic acid |

InChI |

InChI=1S/C42H70O10/c1-11-30(38(45)46)32-16-15-24(4)36(49-32)28(8)34(43)27(7)35(44)31(12-2)37-25(5)23-26(6)42(50-37)19-14-18-41(52-42)22-21-39(10,51-41)33-17-20-40(47,13-3)29(9)48-33/h14,19,24-34,36-37,43,47H,11-13,15-18,20-23H2,1-10H3,(H,45,46) |

InChI Key |

XLVIXTBNHCWLTO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1CCC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CCC4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)C)C)O)C)C(=O)O |

Synonyms |

20-deoxysalinomycin |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 20-Deoxysalinomycin: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

20-Deoxysalinomycin, a naturally occurring polyether ionophore and a homolog of salinomycin, has emerged as a molecule of significant interest in parasitology and oncology.[1][2][3] Characterized by its ability to transport monovalent cations across biological membranes, it disrupts cellular ion homeostasis, leading to potent biological effects.[4] This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and known biological activities. It summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and development.

Chemical Structure and Physicochemical Properties

This compound is a complex polycyclic compound produced by Streptomyces albus.[5] Its structure features a unique tricyclic spiroketal ring system and a carboxylic acid group, which are crucial for its ionophoric activity.

Below is a simplified two-dimensional representation of the core structural elements of this compound, generated using the DOT language.

Caption: Simplified diagram of this compound's core structure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 64003-50-5 | [4] |

| Molecular Formula | C42H70O10 | [6] |

| Molecular Weight | 735.01 g/mol | |

| IUPAC Name | 2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.5.3]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoic acid | [6] |

| Predicted Boiling Point | 804.6±65.0 °C | [7] |

| Predicted Density | 1.15±0.1 g/cm3 | [7] |

| Predicted pKa | 4.36±0.10 | [7] |

| SMILES | CCC(C1CCC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CCC4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)C)C)O)C)C(=O)O | [6] |

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, most notably against parasites and cancer cells. Its primary mechanism involves acting as an ionophore, disrupting ion gradients across cell membranes.[4]

Trypanocidal Activity

The compound is a potent agent against the bloodstream forms of Trypanosoma brucei, the parasite responsible for African trypanosomiasis.[2][3] The trypanocidal action is attributed to its ability to induce a significant influx of Na+ ions, leading to osmotic cell swelling and lysis.[8] It has been shown to be significantly more effective than its parent compound, salinomycin.[2][3]

Table 2: Trypanocidal and Cytotoxic Activity of this compound

| Target Organism/Cell Line | Parameter | Value | Comparison to Salinomycin | Source(s) |

| Trypanosoma brucei | IC50 (Growth Inhibition) | 0.12 µM | 8 times more potent | [2][3][8] |

| Human HL-60 Cells | Cytotoxicity | Similar | - | [2][3][8] |

| - | Selectivity Index (Cytotoxic/Trypanocidal) | - | 4-fold higher selectivity | [2][3][8] |

Anticancer Activity of Derivatives

While this compound itself has been evaluated, significant research has focused on synthesizing derivatives, particularly at the C20 position, to enhance anticancer potency and selectivity.[9][10] These modifications aim to improve druggability and target cancer stem cells (CSCs), which are often resistant to conventional therapies.[9][11] Fluorinated C20-epi-deoxysalinomycin derivatives, for instance, have shown superior potency and selectivity, highlighting the potential of this scaffold in developing novel antitumor agents.[10]

Table 3: Anticancer Activity of Selected this compound Derivatives

| Derivative Class | Cell Line(s) | Activity Noted | Source(s) |

| C20-O-alkyl/benzyl oximes | HT-29, HGC-27, MDA-MB-231 | 15-240 fold better antiproliferative activity than salinomycin; IC50 values in the tens to hundreds of nanomolar range. | [9][11] |

| Fluorinated C20-epi-derivatives | Various cancer cell lines | Derivative 5f exhibited superior potency and selectivity. | [10] |

| C20-epi-amino derivatives | Breast CSCs (HMLER CD24low/CD44high) | Low nanomolar IC50 values, with some compounds showing higher selectivity for the mesenchymal (CSC-like) state. | [12] |

Mechanism of Action: Key Signaling Pathways

Research into salinomycin and its derivatives has implicated several critical signaling pathways involved in cancer cell survival and proliferation. The modulation of these pathways is central to the molecule's anticancer effects.

Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for stem cell regulation, and its aberrant activation is a hallmark of many cancers.[1][13] Salinomycin acts as a potent inhibitor of this cascade.[1][13][14] It prevents the Wnt-induced phosphorylation of the LRP6 co-receptor, leading to the degradation of LRP6 and subsequent downregulation of Wnt target genes like cyclin D1.[1][15]

Caption: Salinomycin inhibits Wnt signaling by targeting the LRP6 co-receptor.

K-ras Signaling Pathway

The Ras family of small GTPases, particularly K-ras, are critical oncogenic drivers. Salinomycin has been shown to specifically disrupt the nanoscale organization of K-ras on the plasma membrane.[16] This disruption interferes with effector recruitment (e.g., Raf) and attenuates downstream signaling through the MAPK cascade, ultimately suppressing cell proliferation.[16][17]

Caption: Salinomycin disrupts K-ras nanoclustering, inhibiting MAPK signaling.

Experimental Protocols and Workflows

The evaluation of this compound and its derivatives involves a series of standardized in vitro assays.

General Workflow for Derivative Synthesis and Evaluation

The development of novel analogs follows a logical progression from chemical synthesis to biological characterization.

Caption: General experimental workflow from synthesis to lead identification.

Protocol for In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[18][19]

Objective: To determine the concentration of this compound or its derivatives that inhibits cell growth by 50% (IC50).

Materials:

-

Target cells (e.g., HL-60, MDA-MB-231) in appropriate culture medium.

-

96-well flat-bottom tissue culture plates.

-

This compound stock solution (in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Humidified incubator (37°C, 5% CO2).

-

Microplate reader (absorbance at 570 nm).

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10^4 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment and recovery.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) in a humidified incubator.

-

MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[18]

-

Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[18][20]

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[20] Mix thoroughly by gentle pipetting or by shaking on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

-

Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate cell viability as a percentage of the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol for Trypanocidal Activity Assay

Objective: To determine the IC50 value of this compound against bloodstream forms of Trypanosoma brucei.

Materials:

-

T. brucei bloodstream forms (e.g., Lister 427 strain).

-

HMI-9 medium supplemented with 10% FBS.

-

96-well flat-bottom tissue culture plates.

-

This compound stock solution (in DMSO).

-

Resazurin-based viability reagent (e.g., AlamarBlue).

-

Humidified incubator (37°C, 5% CO2).

-

Fluorescence plate reader.

Procedure:

-

Parasite Seeding: Seed T. brucei parasites into a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of HMI-9 medium.

-

Compound Treatment: Add 100 µL of serially diluted this compound to the wells. Include untreated and blank controls.

-

Incubation: Incubate the plate for 48 hours.

-

Viability Assessment: Add 20 µL of the resazurin reagent to each well and incubate for an additional 24 hours.

-

Fluorescence Measurement: Measure the fluorescence (Excitation: 530-560 nm, Emission: 590 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of growth inhibition relative to untreated controls and determine the IC50 value.

Conclusion

This compound and its synthetic derivatives represent a promising class of compounds with significant therapeutic potential. Its potent trypanocidal activity makes it a valuable lead for developing new treatments for African trypanosomiasis.[2][3] Furthermore, the ability of its analogs to selectively target cancer cells and cancer stem cells, particularly through the inhibition of key oncogenic pathways like Wnt/β-catenin and K-ras, underscores its importance for oncological drug discovery.[15][16] The methodologies and data presented in this guide provide a foundational resource for researchers aiming to further explore and harness the therapeutic capabilities of this versatile polyether ionophore.

References

- 1. pnas.org [pnas.org]

- 2. Trypanocidal and cell swelling activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trypanocidal and cell swelling activity of this compound - UEA Digital Repository [ueaeprints.uea.ac.uk]

- 4. CAS 64003-50-5: this compound | CymitQuimica [cymitquimica.com]

- 5. mdpi.com [mdpi.com]

- 6. PubChemLite - this compound (C42H70O10) [pubchemlite.lcsb.uni.lu]

- 7. This compound CAS#: 64003-50-5 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Fluorinated C20-epi-Deoxysalinomycin Derivatives: Synthesis and Evaluation of Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Salinomycin inhibits Wnt signaling and selectively induces apoptosis in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Salinomycin suppresses LRP6 expression and inhibits both Wnt/β-catenin and mTORC1 signaling in breast and prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cancer stem cell drugs target K-ras signaling in a stemness context - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Synthesis of 20-Deoxysalinomycin and its Analogues: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthetic strategies, experimental protocols, and biological activities of 20-deoxysalinomycin and its derivatives.

This technical guide provides a comprehensive overview of the synthesis of this compound and its analogues, tailored for researchers, scientists, and professionals in the field of drug development. Salinomycin, a polyether ionophore antibiotic, has garnered significant attention for its potent anticancer activity, particularly against cancer stem cells. Modifications at the C20 position, including the removal of the hydroxyl group to form this compound, have been explored to enhance its therapeutic potential and overcome limitations such as toxicity and low bioavailability. This document details the synthetic pathways, experimental procedures, and quantitative biological data for these promising compounds.

Synthetic Strategies for this compound and its Analogues

The synthesis of this compound and its analogues primarily involves the chemical modification of the parent salinomycin molecule. The C20 hydroxyl group is a key site for derivatization, allowing for the introduction of various functional groups to modulate the compound's biological activity.

A common strategy for the synthesis of this compound involves the reduction of the C20-hydroxyl group of salinomycin. The resulting this compound can then serve as a precursor for the synthesis of further analogues.

The synthesis of C20-modified analogues often starts with the protection of other reactive groups in the salinomycin molecule, followed by the modification of the C20 position and subsequent deprotection. For instance, the synthesis of C20-epi-amino-20-deoxysalinomycin derivatives involves the inversion of the stereochemistry at the C20 position, followed by the introduction of an amino group and further derivatization.[1][2] Fluorinated analogues have also been synthesized to leverage the unique properties of fluorine in drug design, such as increased metabolic stability and binding affinity.[3]

The general workflow for the synthesis and evaluation of these analogues is depicted below:

References

- 1. Synthesis and biological evaluation of 20-epi-amino-20-deoxysalinomycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expeditive Synthesis of Potent C20-epi-Amino Derivatives of Salinomycin against Cancer Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinated C20-epi-Deoxysalinomycin Derivatives: Synthesis and Evaluation of Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 20-Deoxysalinomycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Deoxysalinomycin, a naturally occurring polyether ionophore and an analog of salinomycin, has garnered significant interest within the scientific community.[1] Primarily known for its potent activity against Gram-positive bacteria, particularly poultry coccidia, recent studies have illuminated its potential as a trypanocidal agent and have explored its derivatives for anticancer activities.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its mechanism of action.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These properties are crucial for its handling, formulation, and application in research and development.

Table 1: General Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C42H70O10 | [2] |

| Molecular Weight | 735.00 g/mol | [2] |

| CAS Number | 64003-50-5 | [2] |

| Appearance | White amorphous powder (free acid) | |

| Colorless needles (sodium salt) |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Observations/Data | Source(s) |

| Mass Spectrometry (MS) | m/e: 734 (M+) | |

| Infrared (IR) Spectroscopy | cm-1: 3500, 1710, 1560, 1385 | |

| Nuclear Magnetic Resonance (NMR) | δ (CDCl3): 6.06 (2H, dd) | |

| Ultraviolet (UV) Spectroscopy | λmax: 285 nm (ε 75) |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical and biological properties of this compound.

Determination of Melting Point

The melting point of this compound and its sodium salt can be determined using a standard melting point apparatus.

-

Apparatus: Yanagimoto melting point apparatus or equivalent.

-

Procedure:

-

A small, dry sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range over which the sample melts is recorded. The reported melting point for the sodium salt of a similar compound, SY-1 (this compound), is 120 ~ 121°C.

-

Solubility Assessment

The solubility of this compound can be determined using the equilibrium shake-flask method. Given its low aqueous solubility, organic solvents are typically required.

-

Materials: this compound, selected solvents (e.g., methanol, DMSO, ethanol), flasks, shaker, analytical balance, filtration apparatus.

-

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent in a flask.

-

The flask is sealed and agitated in a shaker at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered to remove any undissolved solid.

-

The concentration of this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

Spectroscopic Analysis

NMR spectroscopy is used to determine the structure of this compound.

-

Instrumentation: JEOL-JNM 4H-100 spectrometer (100 MHz) or equivalent.

-

Sample Preparation:

-

Dissolve a small amount of the sample in a deuterated solvent (e.g., deuterochloroform, CDCl3).

-

Tetramethylsilane (TMS) is used as an internal standard.

-

-

Data Acquisition: Acquire the 1H NMR spectrum according to the instrument's standard operating procedures.

IR spectroscopy provides information about the functional groups present in the molecule.

-

Instrumentation: Shimadzu infrared spectrometer IR-27G or equivalent.

-

Sample Preparation (KBr Disk Method):

-

A small amount of the sample is finely ground with dry potassium bromide (KBr).

-

The mixture is pressed into a thin, transparent disk using a hydraulic press.

-

-

Data Acquisition: The KBr disk is placed in the sample holder of the spectrometer, and the IR spectrum is recorded.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

-

Instrumentation: Hitachi RMU-6 mass spectrometer or equivalent.

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: An appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI), is used to generate charged molecules.

-

Data Analysis: The mass-to-charge ratio (m/z) of the ions is measured to determine the molecular weight and analyze fragmentation patterns.

Mechanism of Action: Ionophore Activity and Induced Apoptosis

As a polyether ionophore, this compound functions by binding and transporting monovalent cations, such as K+ and Na+, across biological membranes. This disrupts the natural ion gradients, leading to a cascade of cellular events. The increased intracellular concentration of certain ions, particularly the influx of Ca2+, is a key trigger for downstream signaling pathways that can ultimately lead to cell death, including apoptosis.

The diagram below illustrates a plausible signaling pathway for ionophore-induced apoptosis, a mechanism likely employed by this compound.

Caption: Ionophore-induced apoptosis signaling pathway.

The disruption of ion homeostasis by this compound leads to increased intracellular calcium, which can activate enzymes like Phospholipase C (PLC) and Protein Kinase C (PKC). This, along with direct mitochondrial stress, triggers the release of cytochrome c from the mitochondria. Cytochrome c then activates the caspase cascade, starting with caspase-9 and leading to the executioner caspase-3, ultimately resulting in programmed cell death or apoptosis.

Experimental Workflow for Biological Activity Assessment

The trypanocidal activity of this compound can be evaluated by determining its effect on the growth of bloodstream forms of Trypanosoma brucei.

Caption: Experimental workflow for assessing trypanocidal activity.

Conclusion

This compound is a polyether ionophore with well-defined physicochemical properties and significant biological activities. Its ability to disrupt cellular ion homeostasis makes it a compound of interest for further investigation, particularly in the development of novel anti-infective and anti-cancer agents. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals working with this promising molecule. Further studies into its specific cellular targets and signaling pathways will undoubtedly unveil new therapeutic opportunities.

References

Methodological & Application

Application Notes and Protocols for the Preparation of 20-Deoxysalinomycin Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation, storage, and handling of stock solutions of 20-deoxysalinomycin, a polyether ionophore antibiotic with potential applications in antimicrobial and cancer research. The protocols outlined below are designed to ensure the stability and consistent performance of the compound in experimental settings.

Physicochemical and Biological Data

A summary of the essential data for this compound is presented in the table below. This information is critical for accurate stock solution preparation and for designing in vitro and in vivo studies.

| Property | Value | Source |

| Molecular Formula | C₄₂H₇₀O₁₀ | [1][2] |

| Molecular Weight | 735.0 g/mol | [1][2] |

| Physical State | Solid | [1] |

| Storage of Solid | 2-8°C Refrigerator | [3] |

| Solubility (Salinomycin as proxy) | DMSO: ~100 mg/mLEthanol: ~10 mg/mLDimethylformamide (DMF): ~20 mg/mLAqueous Buffers: Sparingly soluble | [2][4] |

| In Vitro Activity (IC₅₀) | 0.12 µM against Trypanosoma brucei | [3] |

Experimental Protocols

Preparation of a High-Concentration Stock Solution in DMSO (e.g., 10 mM)

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is a recommended solvent due to the high solubility of the related compound, salinomycin.

Materials:

-

This compound (solid)

-

Anhydrous/molecular sieve-dried DMSO

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture.

-

Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh a precise amount of this compound (e.g., 1 mg) into the tube.

-

Solvent Addition: Calculate the volume of DMSO required to achieve a 10 mM concentration using the following formula:

Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 1000

Example for 1 mg: Volume (µL) = (1 mg / 735.0 g/mol ) * 1000 = 1.36 µL of DMSO. Due to the small volume, it is recommended to weigh a larger mass (e.g., 5 mg) for better accuracy.

Example for 5 mg: Volume (µL) = (5 mg / 735.0 g/mol ) * 1000 = 6.8 µL of DMSO. For ease of pipetting, a larger volume can be prepared, for instance, by dissolving 7.35 mg in 1 mL of DMSO to get a 10 mM solution.

-

Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound.

-

Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the high-concentration stock solution to prepare working solutions for in vitro experiments.

Materials:

-

10 mM this compound stock solution in DMSO

-

Appropriate sterile cell culture medium

-

Sterile microcentrifuge tubes or plates

-

Pipettes and sterile filter tips

Procedure:

-

Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, it is advisable to first prepare an intermediate dilution. For example, dilute the 10 mM stock 1:100 in cell culture medium to obtain a 100 µM solution.

-

Final Dilution: Further dilute the intermediate solution to the desired final working concentration in the cell culture medium. For example, to prepare a 1 µM working solution from a 100 µM intermediate stock, perform a 1:100 dilution.

-

Solvent Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, to account for any effects of the solvent on the cells.

-

Immediate Use: It is recommended to use the freshly prepared working solutions immediately. Do not store aqueous working solutions for extended periods.

Mandatory Visualizations

The following diagrams illustrate the key workflows and concepts described in these application notes.

Caption: Workflow for preparing this compound stock solution.

Caption: Example serial dilution scheme for working solutions.

References

Application Notes and Protocols for Determining the Dose-Response Curve of 20-deoxysalinomycin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for establishing a dose-response curve for 20-deoxysalinomycin, a polyether ionophore antibiotic. Due to the limited specific data on this compound, this protocol is largely based on established methodologies for the closely related and well-studied compound, salinomycin. Researchers should consider this a foundational method that may require optimization for specific cell lines and experimental conditions.

Introduction

This compound is a derivative of salinomycin, a polyether ionophore antibiotic known for its potent anti-cancer and anti-cancer stem cell (CSC) properties[1][2][3][4]. Salinomycin and its analogues exert their biological effects through various mechanisms, including the disruption of ion transport across cellular membranes, induction of reactive oxygen species (ROS), and modulation of key signaling pathways such as Wnt/β-catenin[1][2][3][5][6]. Establishing a precise dose-response curve is a critical first step in evaluating the therapeutic potential and cytotoxic profile of this compound.

Principle

A dose-response curve illustrates the relationship between the concentration of a drug and its biological effect. To generate this curve for this compound, cancer cells are treated with a range of concentrations of the compound. After a defined incubation period, cell viability is assessed using a quantitative assay. The resulting data is then plotted to determine key parameters such as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that inhibits 50% of the biological response.

Data Presentation

Quantitative data from dose-response experiments should be meticulously recorded and presented for clear interpretation and comparison.

Table 1: Hypothetical Dose-Response Data for this compound on MCF-7 Breast Cancer Cells

| Concentration (µM) | % Cell Viability (Mean) | Standard Deviation |

| 0 (Vehicle Control) | 100 | 4.5 |

| 0.1 | 95.2 | 5.1 |

| 0.5 | 78.6 | 6.2 |

| 1.0 | 55.3 | 4.8 |

| 5.0 | 22.1 | 3.9 |

| 10.0 | 8.7 | 2.5 |

| 25.0 | 2.1 | 1.1 |

| 50.0 | 0.5 | 0.3 |

Table 2: Comparative IC50 Values of Salinomycin and its Derivatives

| Compound | Cell Line | IC50 Value (µM) | Reference |

| Salinomycin | MCF-7 (Breast Cancer) | Varies (e.g., ~1-5 µM) | [7] |

| Salinomycin | HB4a (Non-tumor Breast) | Higher than MCF-7 | [7] |

| This compound | Trypanosoma brucei | 0.12 | [8][9][10][11] |

| This compound | HL-60 (Human Myeloid Leukemia) | Similar to Salinomycin | [8][9][10] |

| C20-oxosalinomycin | MCF-7 | 12.1 | [12] |

Note: IC50 values are highly dependent on the cell line, assay method, and incubation time.

Experimental Protocol

This protocol outlines the steps for determining the dose-response curve of this compound using a common cell viability assay, the MTT assay.

Materials

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO, sterile)

-

Cancer cell line of interest (e.g., MCF-7, PC-3, HCT-116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-buffered saline (PBS, sterile)

-

Trypsin-EDTA

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader (570 nm wavelength)

Procedure

-

Preparation of this compound Stock Solution:

-

Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.

-

-

Cell Seeding:

-

Culture the chosen cancer cell line to ~80-90% confluency.

-

Harvest the cells using Trypsin-EDTA and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a series of dilutions of the this compound stock solution in complete culture medium. A common starting range, based on salinomycin data, would be from 0.1 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO used in the highest drug concentration).

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Each concentration should be tested in triplicate.

-

Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay for Cell Viability:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete dissolution.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

-

Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

Plot the % cell viability against the log of the drug concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the IC50 value.

-

Visualizations

Experimental Workflow

Caption: Workflow for determining the dose-response curve of this compound.

Postulated Signaling Pathway of Action

The mechanism of action for this compound is presumed to be similar to that of salinomycin.

Caption: Postulated signaling pathway of this compound.

References

- 1. Salinomycin: A Novel Anti-Cancer Agent with Known Anti-Coccidial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer Mechanisms of Salinomycin in Breast Cancer and Its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Salinomycin - Wikipedia [en.wikipedia.org]

- 5. Mechanism of action of salinomycin on growth and migration in pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potent salinomycin C20-O-alkyl oxime derivative SAL-98 efficiently inhibits tumor growth and metastasis by affecting Wnt/β-catenin signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Trypanocidal and cell swelling activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 11. Trypanocidal and cell swelling activity of this compound - UEA Digital Repository [ueaeprints.uea.ac.uk]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis of 20-epi-amino-20-deoxysalinomycin Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of 20-epi-amino-20-deoxysalinomycin derivatives, a class of compounds with promising anticancer activity, particularly against cancer stem cells.[1] The protocols outlined below are based on established and effective synthetic routes that allow for the generation of diverse libraries of these salinomycin analogs.

Introduction

Salinomycin, a naturally occurring polyether ionophore antibiotic, has garnered significant attention for its potent and selective activity against cancer stem cells (CSCs), which are often resistant to conventional therapies.[1] To enhance its therapeutic potential and explore structure-activity relationships, various chemical modifications have been pursued.[1] Derivatization at the C20 position, specifically through the introduction of an amino group with inverted stereochemistry (20-epi configuration), has been shown to yield compounds with improved potency and selectivity.[1][2] This document details the key synthetic strategies for preparing these valuable derivatives.

General Synthetic Workflow

The synthesis of 20-epi-amino-20-deoxysalinomycin derivatives typically commences with the natural product salinomycin. A common strategy involves a three-stage process: protection of the C1 carboxyl group, stereoinversion and amination at the C20 position, and finally, deprotection and derivatization of the newly installed amino group.

Caption: General workflow for the synthesis of 20-epi-amino-20-deoxysalinomycin derivatives.

Key Experimental Protocols

Protocol 1: Synthesis of C20-epi-aminosalinomycin (Sal-epiNH2) via Mitsunobu-Staudinger Reaction

This protocol describes a one-pot procedure for the conversion of salinomycin to its C20-epi-amino derivative, which serves as a key intermediate for further functionalization.[3]

Step 1: C1-Carboxyl Protection

-

To a stirred solution of salinomycin (1.0 eq) in dichloromethane (CH2Cl2) in an ice bath, add 4-dimethylaminopyridine (DMAP, 5.0 eq), 2-(trimethylsilyl)ethanol (TMSEtOH, 6.0 eq), and 1,1'-carbonyldiimidazole (CDI) or a similar coupling agent (1.2 eq).

-

Allow the mixture to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure to yield the C1-protected salinomycin.

Step 2: One-Pot Mitsunobu-Staudinger Reaction and Deprotection

-

Dissolve the C1-protected salinomycin in anhydrous tetrahydrofuran (THF).

-

Add triphenylphosphine (TPP, 1.5 eq) and cool the solution to 0 °C.

-

Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise, followed by diphenylphosphoryl azide (DPPA, 1.5 eq).

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

To the same flask, add water to facilitate the Staudinger reduction and stir for another 24 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in THF and add tetrabutylammonium fluoride (TBAF, 1.1 eq) to deprotect the C1-carboxyl group.

-

Stir at room temperature for 2 hours.

-

Purify the crude product by column chromatography to obtain C20-epi-aminosalinomycin (Sal-epiNH2).

Caption: Key steps in the Mitsunobu-Staudinger reaction sequence for C20 amination.

Protocol 2: Synthesis of C20-epi-amino Derivatives via Reductive Amination

This protocol outlines the derivatization of the primary amine in Sal-epiNH2 to generate a library of secondary and tertiary amines.[3]

-

Dissolve C20-epi-aminosalinomycin (Sal-epiNH2, 1.0 eq) in dichloromethane (CH2Cl2).

-

Add the desired aldehyde or ketone (1.0-2.0 eq) and stir at room temperature for 2 hours to form the imine intermediate.

-

Add sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) (1.5 eq) to the mixture.

-

Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

-

Extract the product with an organic solvent (e.g., CH2Cl2 or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Data Presentation

The following table summarizes the antiproliferative activity (IC50 values) of selected C20-epi-amino-20-deoxysalinomycin derivatives against a model of mesenchymal cancer stem cells (HMLER CD24low/CD44high) and their epithelial counterparts (HMLER CD24high/CD44low).[1][3] The Selectivity Index (SI) indicates the preferential activity against the cancer stem-like cells.

| Compound | R1 | R2 | IC50 (μM) HMLER CD24low/CD44high | IC50 (μM) HMLER CD24high/CD44low | Selectivity Index (SI) |

| Salinomycin | - | - | 0.080 | 0.200 | 2.5 |

| Ironomycin | - | - | 0.010 | 0.100 | 10.0 |

| Derivative 6 | H | n-hexyl | 0.030 | 0.740 | 24.7 |

| Derivative 8 | Ethyl | Ethyl | 0.003 | 0.270 | 90.0 |

| Derivative 9 | n-Propyl | n-Propyl | 0.009 | 0.180 | 20.0 |

| Derivative 16 | H | 4-Methylbenzyl | 0.060 | >10 | >167 |

| Derivative 18 | H | 4-Bromobenzyl | 0.120 | >10 | >83 |

Data adapted from Czerwonka et al., ACS Org Inorg Au, 2022.[4] Note that lower IC50 values indicate higher potency, and a higher SI value indicates greater selectivity for cancer stem-like cells.[1] Derivatives with diethyl and dipropyl substitutions (8 and 9) showed remarkably high potency.[3]

Conclusion

The synthetic methods described provide robust and efficient pathways to a wide range of 20-epi-amino-20-deoxysalinomycin derivatives. The one-pot Mitsunobu-Staudinger reaction followed by reductive amination is a particularly effective strategy for generating libraries of these compounds for drug discovery efforts.[3] The significant potency and selectivity of some of these derivatives against cancer stem cell models underscore their potential as novel anticancer agents.[4] Further exploration of this chemical space may lead to the development of next-generation salinomycin-based therapeutics.

References

- 1. Expeditive Synthesis of Potent C20-epi-Amino Derivatives of Salinomycin against Cancer Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Expeditive Synthesis of Potent C20- epi-Amino Derivatives of Salinomycin against Cancer Stem-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Detection of 20-Deoxysalinomycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Deoxysalinomycin is a naturally occurring structural analog of the polyether ionophore antibiotic salinomycin.[1] Like salinomycin, it exhibits significant biological activities, including antibacterial, antiparasitic, and potential anticancer properties.[1][2] The structural similarity to salinomycin, differing by the absence of a hydroxyl group at the C20 position, allows for the adaptation of established analytical methods for its detection and quantification. These methods are crucial for pharmacokinetic studies, residue analysis in animal-derived food products, and quality control in pharmaceutical formulations.

This document provides detailed application notes and protocols for the analytical detection of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Methods Overview

The primary methods for the analysis of this compound are based on chromatographic separation, leveraging techniques developed for salinomycin.

-

High-Performance Liquid Chromatography (HPLC): HPLC methods offer a robust and cost-effective approach for the quantification of this compound. Detection can be achieved using UV-Vis detectors, often requiring pre-column or post-column derivatization to enhance chromophoric properties.[3][4]

-

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS): LC-MS provides high sensitivity and selectivity, making it the method of choice for complex matrices and low-level detection.[5][6] Tandem mass spectrometry (LC-MS/MS) further enhances specificity and is ideal for confirmation and quantification in biological samples.

Sample Preparation

Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte. The choice of method depends on the sample matrix (e.g., plasma, animal tissue, fermentation broth).

General Sample Preparation Workflow

Caption: General workflow for sample extraction and clean-up prior to analysis.

Protocol 1: Extraction from Plasma

This protocol is adapted from methods for salinomycin in human plasma.[4][6]

-

Protein Precipitation: To a 1.0 mL plasma sample, add 2.0 mL of methanol.

-

Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the clear supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 200 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) from Animal Tissue

This protocol is suitable for cleaning up extracts from complex matrices like liver or muscle tissue.

-

Homogenization: Homogenize 1 g of minced tissue with 5 mL of acetonitrile.

-

Centrifugation: Centrifuge the homogenate at 4,000 x g for 15 minutes.

-

Supernatant Collection: Collect the supernatant.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of water/methanol (90:10, v/v) to remove polar impurities.

-

Elution: Elute the this compound with 5 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

HPLC Method with UV Detection

This method is based on a pre-column derivatization approach to improve the UV absorbance of this compound, adapted from similar polyether antibiotics.

Protocol 3: HPLC-UV Analysis

-

Derivatization:

-

To the dried sample extract, add 100 µL of a derivatizing agent solution (e.g., p-nitrobenzoyl chloride in pyridine).

-

Heat the mixture at 60°C for 30 minutes.

-

Cool the reaction mixture and evaporate the solvent.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15, v/v) containing 0.1% formic acid.[7]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

UV Detection: 260 nm.

-

LC-MS/MS Method

LC-MS/MS offers superior sensitivity and selectivity for the detection of this compound.

LC-MS/MS Analysis Workflow

References

- 1. Trypanocidal and cell swelling activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. HPLC determination of salinomycin and related compounds in fermentation media of Streptomyces albus and premixes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HPLC analysis of salinomycin in human plasma using pre-column oxidation and automated heart cut column switching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Identification and quantification of salinomycin in intoxicated human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 20-Deoxysalinomycin and its Derivatives

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 20-deoxysalinomycin and its derivatives. The information is presented in a question-and-answer format to directly address specific issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound derivatives?

A1: The most common starting material is Salinomycin (SAL), a naturally occurring polyether ionophore.[1][2] Modifications are typically performed at the C20-hydroxyl group to generate this compound analogs.

Q2: What are the key chemical transformations involved in the synthesis of 20-epi-amino-20-deoxysalinomycin?

A2: The synthesis of 20-epi-amino-20-deoxysalinomycin and its derivatives from salinomycin generally involves a multi-step process. A frequently employed sequence is the one-pot Mitsunobu-Staudinger reaction.[1] This involves the conversion of the C20-hydroxyl group to an azide with inversion of stereochemistry (Mitsunobu reaction), followed by reduction of the azide to an amine (Staudinger reduction). Subsequent modifications can be made to the resulting amine, for example, through reductive amination.

Q3: Why is the stereochemistry at the C20 position often inverted during the synthesis of this compound derivatives?

A3: Inversion of the C20 configuration to the epi form has been shown to be a valuable strategy. This modification can mitigate steric hindrance, which may improve the compound's biological activity, including its ability to chelate ions and its anticancer properties.

Q4: Are there any specific safety precautions to consider during the synthesis?

A4: Yes. The use of azides, such as in the Mitsunobu reaction with diphenylphosphoryl azide (DPPA), requires caution as organic azides can be explosive.[3] It is recommended to conduct safety studies before performing these reactions on a large scale and to avoid heating the reaction mixture.[3]

Troubleshooting Guides

Guide 1: Mitsunobu Reaction for C20-Azidation

The Mitsunobu reaction is a key step for introducing an azide group at the C20 position with an inversion of stereochemistry. Low yields are a common issue.

| Problem | Potential Cause | Troubleshooting Solution |

| Low or no conversion of the starting material (Salinomycin derivative) | Poor quality of reagents (triphenylphosphine or azodicarboxylate). | Use freshly opened or purified reagents. Triphenylphosphine can oxidize over time. The quality of azodicarboxylates like DIAD or DEAD is also crucial. |

| Incorrect order of reagent addition. | The recommended order is to dissolve the alcohol (salinomycin derivative), the nucleophile (e.g., DPPA), and triphenylphosphine in a suitable solvent (like THF) and then cool the mixture before the dropwise addition of the azodicarboxylate (e.g., DIAD).[3] | |

| Presence of water in the reaction mixture. | Ensure all glassware is oven-dried and use anhydrous solvents. While some Mitsunobu reactions are tolerant to small amounts of water, it can consume the reagents. | |

| Steric hindrance around the C20-hydroxyl group. | Increase the reaction time and/or temperature. Consider using a more reactive phosphine or a different azodicarboxylate. For highly hindered substrates, alternative methods may be necessary. | |

| Formation of side products | The pKa of the nucleophile is too high. | The nucleophile should have a pKa of less than 13 for optimal results.[4] For simple stereoinversion, a more acidic nucleophile like p-nitrobenzoic acid can lead to higher yields.[4] |

| Side reactions of the betaine intermediate. | Maintain a low reaction temperature (0 °C to room temperature) to minimize side reactions.[5] |

Guide 2: Staudinger Reduction of C20-Azide

The Staudinger reduction is a mild method for converting the C20-azide to the corresponding amine.

| Problem | Potential Cause | Troubleshooting Solution |

| Incomplete reduction of the azide | Insufficient amount of phosphine reagent. | Use a stoichiometric amount or a slight excess of triphenylphosphine (PPh3). |

| The iminophosphorane intermediate is stable and reluctant to hydrolyze. | Ensure sufficient water is present during the workup to facilitate the hydrolysis of the iminophosphorane to the amine and triphenylphosphine oxide.[6] For sterically hindered azides, extended reaction times or gentle heating might be required. | |

| Difficult purification of the final amine | Contamination with triphenylphosphine oxide. | Triphenylphosphine oxide is a common byproduct and can be challenging to remove. Purification can be achieved by column chromatography on silica gel.[2] In some cases, washing the reaction mixture with an acidic solution can help remove the basic phosphine oxide. |

Guide 3: Reductive Amination for C20-Amine Derivatization

Reductive amination is used to further modify the C20-amine to generate a library of derivatives.

| Problem | Potential Cause | Troubleshooting Solution |

| Low yield of the desired secondary or tertiary amine | The reducing agent reduces the aldehyde/ketone before imine formation. | Use a milder reducing agent that selectively reduces the imine in the presence of the carbonyl compound. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) are common choices.[7][8] If using a stronger reducing agent like sodium borohydride (NaBH4), allow sufficient time for the imine to form before adding the reducing agent.[7][8] |

| Incomplete imine formation. | The reaction is typically carried out under mildly acidic conditions (pH 4-5) to promote imine formation.[8] The addition of a Lewis acid like Ti(iPrO)4 or ZnCl2 can improve yields for less reactive substrates.[7] | |

| Formation of over-alkylated products (e.g., tertiary amine instead of secondary) | The primary amine product reacts further with the aldehyde/ketone. | Control the stoichiometry of the aldehyde/ketone. Using a 1:1 ratio is a good starting point for the synthesis of secondary amines. |

Experimental Protocols

One-Pot Mitsunobu-Staudinger Procedure for C20-epi-Aminosalinomycin

This protocol is adapted from a reported synthesis of C20-epi-amino derivatives of salinomycin.[2]

-

Protection of the C1-Carboxyl Group:

-

To a stirred solution of salinomycin (1.0 equiv) in dichloromethane (CH2Cl2) in an ice bath, add DMAP (5.0 equiv), TMSEtOH (6.0 equiv), and TCFH (1.2 equiv).

-

Stir the resulting mixture at room temperature overnight.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue on silica gel to obtain the C1-EtTMS ester of Salinomycin.

-

-

Mitsunobu-Staudinger Reaction:

-

To a solution of the C1-EtTMS ester of Salinomycin (1.0 equiv) in anhydrous tetrahydrofuran (THF) in an ice bath, add triphenylphosphine (TPP) (1.5 equiv).

-

After 20 minutes, slowly add diisopropyl azodicarboxylate (DIAD) (1.2 equiv), followed by diphenylphosphoryl azide (DPPA) (1.1 equiv).

-

Stir the solution at room temperature for 24 hours.

-

Add TPP (3.0 equiv) in one portion, followed by the addition of 0.5 mL of water.

-

Stir the mixture at room temperature for another 24 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue on silica gel to obtain the C1-EtTMS ester of C20-epi-aminosalinomycin. The reported yield for this step is 42%.[2]

-

-

Deprotection of the C1-Carboxyl Group:

-

Dissolve the C1-masked C20-epi-aminosalinomycin (1.0 equiv) in anhydrous THF at room temperature.

-

Add a 1.0 M solution of TBAF in THF (3.0 equiv) dropwise.

-

Stir the solution until the reaction is complete (monitored by TLC).

-

The final product, C20-epi-aminosalinomycin, can then be isolated.

-

Quantitative Data Summary

The following table provides an illustrative summary of yields for key steps in the synthesis of this compound derivatives, based on reported literature. Note that yields can vary significantly depending on the specific substrate and reaction conditions.

| Reaction Step | Starting Material | Product | Key Reagents | Reported Yield | Reference |

| C1 Protection | Salinomycin | C1-EtTMS ester of Salinomycin | DMAP, TMSEtOH, TCFH | 50% | [2] |

| Mitsunobu-Staudinger | C1-EtTMS ester of Salinomycin | C1-EtTMS ester of C20-epi-aminosalinomycin | TPP, DIAD, DPPA | 42% | [2] |

| Reductive Amination | C20-epi-aminosalinomycin | C20-epi-amino derivatives | Various aldehydes, NaBH3CN | 68-70% (for specific derivatives) |

Visualizations

Caption: Synthetic workflow for 20-epi-amino-20-deoxysalinomycin derivatives.

Caption: Troubleshooting logic for low yield in the Mitsunobu reaction step.

References

- 1. researchgate.net [researchgate.net]

- 2. Expeditive Synthesis of Potent C20-epi-Amino Derivatives of Salinomycin against Cancer Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

reducing off-target cytotoxicity of 20-deoxysalinomycin

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 20-deoxysalinomycin, with a focus on reducing its off-target cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from salinomycin?

This compound is a derivative of the polyether ionophore antibiotic, salinomycin. The primary structural difference is the absence of a hydroxyl group at the C20 position. This modification has been explored to improve the therapeutic index of salinomycin by potentially reducing its off-target toxicity while maintaining or enhancing its anti-cancer activity.

Q2: What is the primary mechanism of action of this compound?

Like its parent compound salinomycin, this compound functions as an ionophore, disrupting ion homeostasis across cellular membranes, particularly of potassium (K+) ions. This disruption leads to a cascade of cellular events, including mitochondrial dysfunction, induction of apoptosis, and inhibition of signaling pathways crucial for cancer cell survival and proliferation, such as the Wnt/β-catenin pathway.

Q3: What are the known off-target cytotoxic effects of salinomycin and its derivatives?

The primary concern with salinomycin and its derivatives is cardiotoxicity.[1] As ionophores, they can affect any cell type by disrupting ion gradients, but cardiomyocytes are particularly susceptible. Salinomycin has been shown to induce apoptosis in primary chicken cardiomyocytes through a mitochondria-mediated pathway.[2] Neurotoxicity has also been reported as a potential side effect.[3]

Q4: How can off-target cytotoxicity of this compound be reduced?

Several strategies can be employed to mitigate the off-target toxicity of this compound:

-

Derivatization: Synthesis of novel derivatives of this compound can yield compounds with a higher selectivity for cancer cells over normal cells.[4][5]

-

Formulation Strategies: Encapsulating this compound in liposomes or nanoparticles can improve its pharmacokinetic profile, enhance its delivery to tumor tissues, and reduce systemic exposure, thereby minimizing off-target effects.[6]

-

Co-administration with Cardioprotective Agents: The use of agents like beta-blockers or ACE inhibitors, which are known to mitigate cardiotoxicity from other chemotherapeutic agents, could be explored.[7]

Troubleshooting Guides

Guide 1: In Vitro Cytotoxicity Assays

Issue: High variability in cytotoxicity assay results.

-

Possible Cause 1: Compound Precipitation. this compound is a hydrophobic molecule and may precipitate in aqueous culture media, leading to inconsistent concentrations.

-

Solution: Prepare stock solutions in an appropriate organic solvent like DMSO. When diluting into culture media, ensure thorough mixing and avoid concentrations that exceed the solubility limit. Visually inspect for precipitates under a microscope.

-

-

Possible Cause 2: Inconsistent Cell Seeding. Uneven cell distribution in multi-well plates can lead to significant well-to-well variation.

-

Solution: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting steps.

-

-

Possible Cause 3: Ionophore Interaction with Assay Reagents. Tetrazolium-based assays (e.g., MTT, XTT) rely on cellular metabolic activity. As an ionophore, this compound disrupts mitochondrial function, which can directly interfere with the assay chemistry.

-

Solution: Consider using alternative cytotoxicity assays that measure different endpoints, such as lactate dehydrogenase (LDH) release (measuring membrane integrity) or ATP-based assays (measuring cell viability). Always include appropriate vehicle controls.

-

Issue: No significant difference in cytotoxicity between cancer and normal cell lines.

-

Possible Cause 1: Suboptimal Concentration Range. The therapeutic window for this compound may be narrow.

-

Solution: Perform a wide range of serial dilutions to determine the IC50 values for both cancer and normal cell lines accurately. This will help identify a concentration range where selective cytotoxicity is observed.

-

-

Possible Cause 2: Inappropriate Normal Cell Line. The chosen normal cell line may not be representative of the tissues most affected by off-target toxicity.

-

Solution: Whenever possible, use primary cells or iPSC-derived cells from relevant tissues, such as cardiomyocytes or neuronal cells, for more clinically relevant off-target cytotoxicity assessment.

-

Guide 2: Formulation and Delivery

Issue: Low encapsulation efficiency of this compound in liposomes or nanoparticles.

-

Possible Cause 1: Incompatible Lipid or Polymer Composition. The hydrophobicity of this compound requires a formulation that can effectively accommodate it.

-

Solution: For liposomes, use lipids with a high phase transition temperature and incorporate cholesterol to improve stability. For nanoparticles, polymers like PLGA are suitable for encapsulating hydrophobic drugs.[8]

-

-

Possible Cause 2: Suboptimal Formulation Method. The method used for encapsulation may not be ideal for a hydrophobic compound.

Issue: Premature release of this compound from the delivery vehicle.

-

Possible Cause 1: Instability of the Liposome or Nanoparticle. The formulation may not be stable in the experimental conditions (e.g., in the presence of serum proteins).

-

Solution: For liposomes, consider PEGylation to increase stability and circulation time. For nanoparticles, the choice of polymer and surfactant can significantly impact stability.

-

Quantitative Data

Table 1: Comparative in vitro cytotoxicity of Salinomycin and its derivatives.

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| Salinomycin | MDA-MB-231 | Human Breast Cancer | 4.9 ± 1.6 | [10] |

| Salinomycin | MCF 10A | Non-cancerous Breast Epithelial | 0.1 ± 0.02 | [1] |

| This compound | HL-60 | Human Promyelocytic Leukemia | Similar to Salinomycin | [11][12] |

| C1/C20-double modified SAL analog (Cmpd 17) | MDA-MB-231 | Human Breast Cancer | 1.1 ± 0.1 | [13] |

| C1/C20-double modified SAL analog (Cmpd 17) | MCF 10A | Non-cancerous Breast Epithelial | 0.2 ± 0.1 | [1] |

| Fluorinated C20-epi-deoxysalinomycin (5f) | A549 | Human Lung Carcinoma | Not specified, but showed superior potency and selectivity over Salinomycin | [4] |

| C20-epi-amino derivative (Cmpd 6) | HMLER CD24low/CD44high | Mesenchymal Breast Cancer Stem-like | 0.03 | [1] |

| C20-epi-amino derivative (Cmpd 8) | HMLER CD24low/CD44high | Mesenchymal Breast Cancer Stem-like | 0.003 | [1] |

| C20-epi-amino derivative (Cmpd 9) | HMLER CD24low/CD44high | Mesenchymal Breast Cancer Stem-like | 0.009 | [1] |

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is a general guideline for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

This compound

-

DMSO (for stock solution)

-

Complete cell culture medium

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity. Add the diluted compound to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Protocol 2: Liposomal Encapsulation of this compound (Thin-Film Hydration Method)

This protocol describes a general method for encapsulating the hydrophobic drug this compound into liposomes.

Materials:

-

This compound

-

Phospholipids (e.g., DSPC)

-

Cholesterol

-

Chloroform

-

Phosphate-buffered saline (PBS)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation: Dissolve this compound, phospholipids, and cholesterol in chloroform in a round-bottom flask.[9]

-

Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

-

Hydration: Hydrate the lipid film with PBS by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

-

Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.

-

Purification: Remove the unencapsulated this compound by dialysis or size exclusion chromatography.

-

Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

Visualizations

References

- 1. Single and double modified salinomycin analogs target stem-like cells in 2D and 3D breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. researchgate.net [researchgate.net]

- 6. Potent salinomycin C20-O-alkyl oxime derivative SAL-98 efficiently inhibits tumor growth and metastasis by affecting Wnt/β-catenin signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. salinomycin.pl [salinomycin.pl]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]

- 10. par.nsf.gov [par.nsf.gov]

- 11. Formulation of PLGA nano-carriers: specialized modification for cancer therapeutic applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00600B [pubs.rsc.org]

- 12. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 13. mdpi.com [mdpi.com]

troubleshooting inconsistent results in 20-deoxysalinomycin assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 20-deoxysalinomycin. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My IC50 values for this compound are inconsistent between experiments. What are the potential causes and solutions?

Inconsistent IC50 values in this compound assays can arise from several factors, often related to the compound's properties as an ionophore and general cell-based assay variability.

Potential Causes & Solutions:

| Potential Cause | Explanation | Recommended Solution |

| Compound Stability & Storage | This compound, like many small molecules, can degrade over time, especially when in solution. Improper storage can lead to a decrease in the effective concentration. Stock solutions in DMSO may also be susceptible to degradation, particularly with repeated freeze-thaw cycles. | Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C, protected from light. For aqueous solutions, it is recommended to prepare them fresh for each experiment. |

| Cell Density & Growth Phase | The cytotoxic effects of many compounds, including ionophores, can be dependent on cell density and metabolic state. Inconsistent cell numbers or using cells in different growth phases (e.g., lag vs. exponential) can lead to variable results. | Standardize the cell seeding density for all experiments. Ensure cells are in the exponential growth phase when the assay is initiated. Perform a cell count and viability assessment (e.g., trypan blue exclusion) before seeding. |

| Assay Incubation Time | The time at which cell viability is assessed after treatment can significantly impact the calculated IC50 value. Different cell lines may respond to this compound at different rates. | Optimize and standardize the incubation time for your specific cell line and assay. It is advisable to perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |

| Incomplete Solubilization | This compound is a lipophilic compound and may not be fully soluble in aqueous culture medium, leading to an inaccurate effective concentration. | Ensure complete solubilization of the compound in the culture medium. When diluting the DMSO stock, vortex the solution thoroughly. The final DMSO concentration in the culture medium should typically be below 0.5% to avoid solvent-induced cytotoxicity. |

| Variability in Assay Reagents | Inconsistent lots of serum, media, or other assay reagents can introduce variability. | Use the same lot of critical reagents for a set of comparative experiments. Always include appropriate controls, including a vehicle control (e.g., medium with the same concentration of DMSO used for the highest drug concentration). |

Q2: I am observing unexpected or variable results in my cell swelling assays with this compound. What could be the issue?

Cell swelling is a direct consequence of the ionophoretic activity of this compound. Variability in these assays often points to issues with the experimental setup that affect ion transport across the cell membrane.

Troubleshooting Cell Swelling Assays:

| Problem | Potential Cause | Suggested Solution |

| No or Low Cell Swelling | Inactive compound. | Confirm the activity of your this compound stock with a positive control cell line or a different assay. |

| Low extracellular ion concentration. | Ensure the buffer used for the assay contains an adequate concentration of the ions transported by this compound (primarily Na+). | |

| Insufficient compound concentration. | Perform a dose-response experiment to determine the optimal concentration of this compound for inducing cell swelling in your cell type. | |

| Inconsistent Swelling Kinetics | Temperature fluctuations. | Maintain a constant and optimal temperature throughout the experiment, as ion transport is temperature-dependent. |

| Uneven cell distribution. | Ensure a homogenous cell suspension before starting the measurement to get a consistent light scattering signal. | |

| High Background Signal | Debris or dead cells in the suspension. | Use a healthy cell population with high viability. Consider a gentle centrifugation step to remove debris before the assay. |

Q3: My Wnt signaling reporter assay results with this compound are not reproducible. What should I check?

This compound's parent compound, salinomycin, is known to inhibit the Wnt/β-catenin signaling pathway. Issues with reproducibility in a reporter assay can be due to several factors related to both the compound and the assay system.

Troubleshooting Wnt Reporter Assays:

| Issue | Potential Cause | Recommendation |

| High Variability in Luciferase Signal | Inconsistent transfection efficiency. | Optimize your transfection protocol. Consider using a co-transfected control reporter (e.g., Renilla luciferase) to normalize the firefly luciferase signal. |

| Cell confluency at transfection. | Transfect cells at a consistent, optimal confluency as this can affect both transfection efficiency and Wnt pathway activity. | |

| No Inhibition of Wnt Signaling | Inactive compound. | Verify the activity of your this compound stock. |

| Insufficient Wnt pathway activation. | Ensure your method of Wnt pathway activation (e.g., Wnt ligand treatment, GSK3β inhibitor) is robust and yields a consistent signal window. | |

| Assay timing. | Optimize the incubation time with this compound before measuring the reporter activity. | |

| Basal Wnt Activity is Too High or Low | Cell line instability. | Use a stable cell line with a consistent passage number. High passage numbers can lead to altered signaling responses. |

| Serum components. | Serum can contain factors that activate or inhibit the Wnt pathway. Consider using a serum-free or low-serum medium for the assay. |

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its parent compound, salinomycin.

Table 1: In Vitro Activity of this compound

| Organism/Cell Line | Assay Type | Parameter | Value (µM) | Reference |

| Trypanosoma brucei (bloodstream form) | Growth Inhibition | GI50 | 0.12 | [1] |

| Human HL-60 (leukemia) | Cytotoxicity | - | Similar to Salinomycin | [1] |

Table 2: In Vitro Activity of Salinomycin (Parent Compound)

| Cell Line | Assay Type | Parameter | Value (µM) | Reference |

| HEK293 (with Wnt1) | Wnt Reporter Assay | IC50 | 0.163 |

Note: Data for this compound in a wide range of mammalian cancer cell lines is limited in the public domain. Researchers are encouraged to determine the IC50 values for their specific cell lines of interest.

Experimental Protocols

1. MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing cell metabolic activity.

-

Materials:

-

This compound stock solution (in DMSO)

-

Cells in culture

-

Complete culture medium

-

96-well clear flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium from your stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO) to the respective wells.

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

-

Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.

-

Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

2. Cell Swelling Assay (Light Scattering Method)